molecular formula C17H14F2N4O2S B10946113 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10946113
M. Wt: 376.4 g/mol
InChI Key: DEZMPGGKFIHPIA-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, trifluoromethanesulfonates, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)-3-methoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to the presence of the difluoromethoxy and methoxy groups, which can enhance its binding affinity and selectivity towards specific kinases. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C17H14F2N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)-3-methoxyphenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H14F2N4O2S/c1-8-9(2)26-16-13(8)15-21-14(22-23(15)7-20-16)10-4-5-11(25-17(18)19)12(6-10)24-3/h4-7,17H,1-3H3

InChI Key

DEZMPGGKFIHPIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC(F)F)OC)C

Origin of Product

United States

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